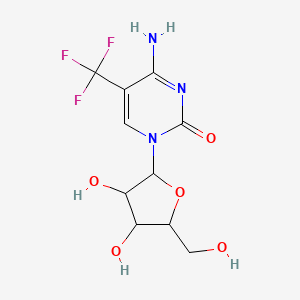

5-(Trifluoromethyl)cytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPDEYWPIGFRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 5-(Trifluoromethyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 5-(Trifluoromethyl)cytidine, a modified nucleoside with significant potential in therapeutic applications. This document consolidates key data on its physicochemical characteristics, synthesis, and biological activity, offering detailed experimental protocols and visual representations of its mechanism of action.

Physicochemical Properties

This compound is a synthetic pyrimidine (B1678525) nucleoside analogue. The introduction of a trifluoromethyl group at the C5 position of the cytosine base significantly alters its electronic properties and metabolic stability, making it a subject of interest in medicinal chemistry. Its close analogue, 2'-Deoxy-5-(trifluoromethyl)cytidine, is also widely studied, particularly in the context of DNA-related processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its 2'-deoxy analogue.

| Property | This compound | 2'-Deoxy-5-(trifluoromethyl)cytidine | Source |

| Molecular Formula | C₁₀H₁₂F₃N₃O₅ | C₁₀H₁₂F₃N₃O₄ | [1] |

| Molecular Weight | 311.21 g/mol | 295.22 g/mol | [2] |

| Exact Mass | 311.072905 g/mol | 295.07799 g/mol | [1][3] |

| Melting Point | Not available | 121 °C | [2] |

| Solvent | Solubility of Related Cytidine (B196190) Analogues | Source |

| Water (PBS, pH 7.2) | ~10 mg/mL (for Cytidine and 5-Methyl-2'-deoxycytidine) | [4][5] |

| DMSO | ~10-20 mg/mL (for Cytidine and 5-Methyl-2'-deoxycytidine) | [4][5] |

| Ethanol | Slightly soluble (for Cytidine) | [4] |

Spectral Data

-

¹⁹F NMR (2'-Deoxy-5-(trifluoromethyl)cytidine): Spectra have been recorded in ACETONE-D6 and DMSO-D6.[3]

-

¹⁹F NMR (this compound): A spectrum has been recorded in DMSO-D6.[6]

Stability

While specific stability studies for this compound are not detailed in the available literature, studies on the related compound 5-fluoro-2'-deoxycytidine (B1672315) indicate that its degradation is first-order and acid-catalyzed.[7] This suggests that the stability of this compound is likely pH-dependent. For rigorous experimental work, it is recommended to perform stability studies under the specific conditions of use.

Synthesis and Analysis

Synthesis Protocol Outline

A general method for the synthesis of 5-substituted pyrimidine nucleosides involves the trifluoromethylation of a pyrimidine nucleoside precursor. One reported method for the synthesis of 2'-Deoxy-5-(trifluoromethyl)cytidine involves the use of a trifluoromethyl-copper complex.[3] A plausible synthetic route for this compound could be adapted from established protocols for similar modifications.

Conceptual Synthesis Workflow:

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound. The following is a general protocol adaptable for this compound, based on methods for similar nucleoside analogues.

Objective: To determine the purity and concentration of a this compound sample.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound standard

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard and sample in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a known concentration (e.g., 1 mg/mL).

-

Filter the solutions through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: Scan for optimal absorbance, typically around 260-280 nm for cytidine analogues.

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the standard to determine its retention time.

-

Inject the sample and identify the peak corresponding to this compound.

-

Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.

-

Quantify the sample by comparing its peak area to a standard curve generated from serial dilutions of the standard.

-

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of cytidine deaminase, a key enzyme in the pyrimidine salvage pathway.[8] This pathway is crucial for the recycling of pyrimidine bases for the synthesis of nucleotides required for DNA and RNA.

Signaling Pathway: Pyrimidine Salvage Pathway Inhibition

The inhibition of cytidine deaminase by this compound leads to a disruption of the normal pyrimidine nucleotide pool. This imbalance can have significant downstream effects on cellular processes, including DNA replication and repair, and can trigger cellular stress responses.

A deficiency in cytidine deaminase activity, mimicked by the action of this compound, can lead to an excess of dCTP, which slows the replication fork and can compromise the completion of replication and chromosome segregation.[9] Furthermore, cellular pyrimidine imbalance has been shown to trigger mitochondrial DNA-dependent innate immunity.[10]

Experimental Protocol: Cytidine Deaminase Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of this compound on cytidine deaminase activity.

Objective: To determine the IC₅₀ of this compound for cytidine deaminase.

Principle: The assay measures the conversion of cytidine to uridine by cytidine deaminase. The decrease in cytidine or the increase in uridine over time is monitored, often by HPLC or spectrophotometry. The rate of the reaction in the presence of varying concentrations of the inhibitor is compared to the rate in its absence.

Materials:

-

Recombinant human cytidine deaminase

-

Cytidine (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well plate

-

Plate reader or HPLC system

Procedure:

-

Prepare Reagents:

-

Dissolve cytidine in assay buffer to a stock concentration (e.g., 10 mM).

-

Prepare a serial dilution of this compound in assay buffer.

-

Dilute cytidine deaminase in assay buffer to the desired working concentration.

-

-

Assay Setup (96-well plate format):

-

Add a fixed volume of the inhibitor dilutions to the wells. Include a control with no inhibitor.

-

Add a fixed volume of the substrate (cytidine) to all wells.

-

Initiate the reaction by adding a fixed volume of the enzyme solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37 °C.

-

At various time points, stop the reaction (e.g., by adding a quenching solution like perchloric acid).

-

Analyze the amount of remaining cytidine or formed uridine using a pre-validated HPLC method. Alternatively, a continuous spectrophotometric assay can be used by monitoring the change in absorbance at a specific wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Experimental Workflow Diagram:

Conclusion

This compound is a valuable tool for studying the pyrimidine salvage pathway and holds promise as a therapeutic agent. Its ability to inhibit cytidine deaminase and disrupt nucleotide metabolism provides a clear mechanism of action with significant cellular consequences. This guide provides a foundational understanding of its chemical properties and biological activities, along with practical experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential and to gather more detailed physicochemical data.

References

- 1. Buy 5-Trifluoromethyl-2'-deoxycytidine | 66384-66-5 [smolecule.com]

- 2. 5-(TRIFLUOROMETHYL)-2'-DEOXYCYTIDINE | 66384-66-5 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5'-Deoxy-5-fluorocytidine | C9H12FN3O4 | CID 10037499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(Trifluoromethyl)uridine | 21618-67-7 | FT78496 [biosynth.com]

- 9. Pyrimidine Pool Disequilibrium Induced by a Cytidine Deaminase Deficiency Inhibits PARP-1 Activity, Leading to the Under Replication of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular pyrimidine imbalance triggers mitochondrial DNA-dependent innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(Trifluoromethyl)cytidine, a key fluorinated nucleoside analogue with significant potential in pharmaceutical research and development. The document details two core synthetic strategies, providing step-by-step experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

This compound is a modified pyrimidine (B1678525) nucleoside that has garnered interest in the fields of medicinal chemistry and drug discovery. The introduction of the trifluoromethyl group at the C5 position of the cytidine (B196190) ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced therapeutic efficacy and novel mechanisms of action. This guide outlines the two principal synthetic routes for obtaining this valuable compound: direct trifluoromethylation of cytidine and a multi-step synthesis commencing from 5-(trifluoromethyl)uracil (B1200052).

Pathway 1: Direct Radical Trifluoromethylation of Cytidine

A direct and efficient method for the synthesis of this compound involves the radical trifluoromethylation of the readily available starting material, cytidine. This approach is advantageous due to its atom economy and reduced number of synthetic steps.

Experimental Workflow: Pathway 1

Caption: Direct C-H trifluoromethylation of cytidine.

Quantitative Data: Pathway 1

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| 1 | Cytidine | This compound | CF3SO2Na, t-BuOOH, H2O | 72 | [1] |

Experimental Protocol: Direct Trifluoromethylation of Cytidine[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve cytidine (1.0 eq) in water.

-

Addition of Reagents: Add sodium trifluoromethanesulfinate (CF3SO2Na, 3.0 eq). Cool the reaction mixture to 0 °C.

-

Initiation: Add tert-butyl hydroperoxide (t-BuOOH, 70% in H2O, 5.0 eq) dropwise to the cooled mixture.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Work-up and Purification: Upon completion of the reaction, the product, this compound, is isolated and purified by column chromatography.

Pathway 2: Multi-step Synthesis from 5-(Trifluoromethyl)uracil

This pathway involves the initial synthesis of the key intermediate, 5-(trifluoromethyl)uracil, followed by its glycosylation to form 5-(trifluoromethyl)uridine (B57137), and subsequent amination to yield the final product, this compound. This route offers versatility and can be advantageous when scaling up the synthesis.

Experimental Workflow: Pathway 2

Caption: Multi-step synthesis of this compound.

Quantitative Data: Pathway 2

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| 2a | 5-Iodouracil | 2,4-Dichloro-5-iodopyrimidine | POCl3, Triethylamine, Toluene | High | [2] |

| 2b | 2,4-Dichloro-5-iodopyrimidine | 2,4-Dichloro-5-trifluoromethylpyrimidine | TMSCF3, KF, CuI, Phen, DMSO | Good | [2] |

| 2c | 2,4-Dichloro-5-trifluoromethylpyrimidine | 5-(Trifluoromethyl)uracil | Acetic acid | High | [2] |

| 2d | 5-(Trifluoromethyl)uracil | 5-(Trifluoromethyl)uridine | Protected ribose, Glycosylation promoter | 75 (for a similar reaction) | [3] |

| 2e | 5-(Trifluoromethyl)uridine | This compound | Aminating agent (e.g., NH3), Activating agent | Variable | General Method[4] |

Experimental Protocols: Pathway 2

Part A: Synthesis of 5-(Trifluoromethyl)uracil

-

Step 2a: Chlorination of 5-Iodouracil [2]

-

In a three-necked flask, combine 5-iodouracil, triethylamine, and toluene.

-

Heat the mixture to 100 °C.

-

Slowly add phosphorus oxychloride (POCl3) dropwise.

-

Maintain the temperature and stir for 1-2 hours after the addition is complete.

-

After the reaction, work-up the mixture to isolate 2,4-dichloro-5-iodopyrimidine.

-

-

Step 2b: Trifluoromethylation of 2,4-Dichloro-5-iodopyrimidine [2]

-

In a three-necked flask under a nitrogen atmosphere, combine 2,4-dichloro-5-iodopyrimidine, trimethyl(trifluoromethyl)silane (TMSCF3), potassium fluoride (B91410) (KF), copper(I) iodide (CuI), 1,10-phenanthroline (B135089) (Phen), and dimethyl sulfoxide (B87167) (DMSO).

-

Heat the mixture to 60 °C and stir for 2 hours.

-

Upon completion, perform a suitable work-up to isolate 2,4-dichloro-5-trifluoromethylpyrimidine.

-

-

Step 2c: Hydrolysis to 5-(Trifluoromethyl)uracil [2]

-

React 2,4-dichloro-5-trifluoromethylpyrimidine with an aqueous solution of acetic acid or formic acid.

-

The hydrolysis reaction yields 5-(trifluoromethyl)uracil, which can be isolated and purified.

-

Part B: Synthesis of this compound

-

Step 2d: Glycosylation of 5-(Trifluoromethyl)uracil [3]

-

Silylate 5-(trifluoromethyl)uracil using a silylating agent like hexamethyldisilazane (B44280) (HMDS) and a catalyst such as trimethylsilyl (B98337) chloride (TMS-Cl) in a suitable solvent (e.g., 1,2-dichloroethane).

-

In a separate flask, prepare the chloro-sugar by reacting a protected ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) with a chlorinating agent.

-

Couple the silylated 5-(trifluoromethyl)uracil with the chloro-sugar in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) in a dry solvent (e.g., chloroform).

-

After the reaction, deprotect the resulting nucleoside using a base such as sodium methoxide (B1231860) in methanol (B129727) to obtain 5-(trifluoromethyl)uridine.

-

-

Step 2e: Amination of 5-(Trifluoromethyl)uridine (General Procedure)[4]

-

The conversion of a uridine (B1682114) derivative to a cytidine derivative typically involves the activation of the C4 carbonyl group followed by reaction with an amine.

-

Activation: Protect the hydroxyl groups of 5-(trifluoromethyl)uridine (e.g., with acetyl groups). React the protected uridine with a sulfonylating agent (e.g., 2,4,6-triisopropylphenylsulfonyl chloride) in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.

-

Amination: Introduce ammonia (B1221849) gas into the reaction mixture.

-

Deprotection: After the amination is complete, remove the protecting groups from the sugar moiety (e.g., by treatment with methanolic ammonia) to yield this compound.

-

Purify the final product using appropriate chromatographic techniques.

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct trifluoromethylation of cytidine offers a concise and high-yielding pathway. Alternatively, the multi-step synthesis starting from 5-(trifluoromethyl)uracil provides a versatile approach that is amenable to the synthesis of various analogues. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for structural diversity in the final products. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel fluorinated nucleosides.

References

- 1. Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00161J [pubs.rsc.org]

- 2. Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1012367B - Conversion of uracil derivatives to cytosine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 5-(Trifluoromethyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)cytidine (TF-Cyd), a synthetic nucleoside analogue, represents a promising prodrug strategy in cancer chemotherapy. Its mechanism of action is multifaceted, primarily centered on the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This technical guide provides a comprehensive overview of the core mechanism of action of TF-Cyd, including its metabolic activation, molecular targets, and cellular effects. Detailed experimental protocols for key assays, quantitative data on its activity, and visual representations of the relevant biochemical pathways and experimental workflows are presented to facilitate further research and drug development.

Core Mechanism of Action

This compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. The central mechanism involves a multi-step enzymatic conversion to its active form, 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP), which is a potent inhibitor of thymidylate synthase.

Metabolic Activation Pathway

The metabolic activation of TF-Cyd proceeds through the following key steps:

-

Deamination: TF-Cyd is first deaminated by cytidine (B196190) deaminase (CDA) to form 5-(trifluoromethyl)-2'-deoxyuridine (TF-dUrd). This step is crucial for converting the cytidine analogue into a uridine (B1682114) analogue.

-

Phosphorylation: TF-dUrd is then phosphorylated by thymidine kinase (TK) to its monophosphate form, 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP). Subsequent phosphorylations by other cellular kinases can lead to the di- and triphosphate forms (CF3dUDP and CF3dUTP).

The active metabolite, CF3dUMP, is a structural analogue of the natural substrate of thymidylate synthase, 2'-deoxyuridine (B118206) monophosphate (dUMP).

An In-Depth Technical Guide to 5-(Trifluoromethyl)cytidine and its Deoxy Analog for Researchers and Drug Development Professionals

An authoritative overview of 5-(Trifluoromethyl)cytidine and 5-Trifluoromethyl-2'-deoxycytidine, this guide synthesizes critical data on their chemical properties, structure, and biological activities. It provides a comprehensive resource for researchers in medicinal chemistry, virology, and oncology, detailing experimental protocols and metabolic pathways to facilitate further investigation and drug development efforts.

Introduction

This compound and its 2'-deoxy analog, 5-Trifluoromethyl-2'-deoxycytidine, are synthetic pyrimidine (B1678525) nucleoside analogs that have garnered significant interest in the fields of medicinal chemistry and pharmacology. The introduction of a trifluoromethyl group at the 5-position of the cytidine (B196190) base dramatically alters the molecule's electronic properties and steric profile, leading to unique biological activities. These compounds are primarily investigated for their potential as antimetabolite drugs, with applications in antiviral and anticancer therapies. This technical guide provides a detailed examination of their chemical structures, CAS numbers, and biological functions, supported by experimental data and methodologies.

Chemical Structure and Properties

The fundamental difference between the two molecules lies in the sugar moiety attached to the pyrimidine base. This compound possesses a ribose sugar, whereas 5-Trifluoromethyl-2'-deoxycytidine contains a deoxyribose sugar. This structural distinction influences their metabolic stability, membrane permeability, and ultimately, their biological targets and efficacy.

Table 1: Chemical and Physical Properties

| Property | This compound | 5-Trifluoromethyl-2'-deoxycytidine |

| CAS Number | 76514-02-8 | 66384-66-5[1] |

| Molecular Formula | C₁₀H₁₂F₃N₃O₅ | C₁₀H₁₂F₃N₃O₄ |

| Molecular Weight | 311.21 g/mol | 295.22 g/mol |

| Structure | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidin-2(1H)-one | 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidin-2(1H)-one |

| Synonyms | - | 2'-Deoxy-5-(trifluoromethyl)cytidine, TFMDC |

Synthesis and Characterization

The synthesis of these trifluoromethylated nucleosides is a complex process that requires specialized chemical expertise. While detailed, step-by-step protocols are often proprietary, the general approaches involve the coupling of a protected sugar moiety with a trifluoromethylated pyrimidine base or the direct trifluoromethylation of a cytidine precursor.

General Synthesis Workflow for Trifluoromethylated Nucleosides

Biological Activity and Mechanism of Action

The trifluoromethyl group is a strong electron-withdrawing group, which enhances the acidity of the N3 proton of the pyrimidine ring and alters the molecule's interaction with key enzymes.

Inhibition of Cytidine Deaminase

A primary mechanism of action for 5-Trifluoromethyl-2'-deoxycytidine is the inhibition of cytidine deaminase. This enzyme is crucial for the catabolism of cytidine and its analogs. By inhibiting this enzyme, the trifluoromethylated nucleoside can prolong its own half-life and that of other chemotherapeutic agents that are substrates for cytidine deaminase.

Antimetabolite Activity

As nucleoside analogs, these compounds can be phosphorylated by cellular kinases to their triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases. The incorporation of the trifluoromethylated nucleoside can lead to chain termination or disrupt the normal function of the nucleic acid, ultimately leading to cell death. This is a key mechanism for their potential anticancer and antiviral effects.

Metabolic Pathway

The metabolic fate of 5-Trifluoromethyl-2'-deoxycytidine is of critical importance to its therapeutic potential. While the exact pathway for the trifluoromethyl derivative is not fully elucidated in publicly available literature, the metabolism of the closely related 5-fluorodeoxycytidine provides a likely model. It is anticipated that 5-Trifluoromethyl-2'-deoxycytidine is first deaminated by cytidine deaminase to form 5-Trifluoromethyl-2'-deoxyuridine. This intermediate can then be phosphorylated and subsequently inhibit thymidylate synthase, a critical enzyme in DNA synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of these compounds. The following sections outline general methodologies for key assays.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the efficacy of an antiviral compound.

-

Cell Culture: Seed susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for a set adsorption period.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC₅₀) of a compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm).

-

Data Analysis: The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Cytidine Deaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of cytidine deaminase by monitoring the change in absorbance as cytidine is converted to uridine (B1682114).

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), purified cytidine deaminase, and the substrate (cytidine).

-

Inhibitor Addition: Add various concentrations of the test inhibitor (this compound or its deoxy analog) to the reaction mixture.

-

Initiate Reaction: Initiate the reaction and monitor the decrease in absorbance at a wavelength where cytidine and uridine have different extinction coefficients (e.g., 282 nm).

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The inhibition constant (Kᵢ) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk or Dixon plots.

Quantitative Data

The following tables summarize available quantitative data for 5-Trifluoromethyl-2'-deoxycytidine. Data for this compound is currently limited in the public domain.

Table 2: In Vitro Activity of 5-Trifluoromethyl-2'-deoxycytidine

| Cell Line | Assay | Endpoint | Value | Reference |

| HEp-2 | Growth Inhibition | % Inhibition | 21% at 1.0 µM, 67% at 10 µM, 91% at 100 µM | [1] |

| HEp-2 | Antiviral (HSV-1) | Activity | No activity at 1.0 or 10 µM | [1] |

| HEp-2 | Antiviral (HSV-2) | Activity | No activity at 1.0 or 10 µM | [1] |

Table 3: Hydrolysis of 5-Trifluoromethyl-2'-deoxyuridine (a metabolite)

| pH | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (h) | Reference |

| 7.0 | 37 | 4.19 x 10⁻⁵ | 45.7 | [1] |

| 7.5 | 37 | 9.30 x 10⁻⁵ | 20.6 | [1] |

| 8.0 | 37 | 1.61 x 10⁻⁴ | 11.9 | [1] |

Conclusion

This compound and its 2'-deoxy analog represent a promising class of nucleoside analogs with potential applications in antiviral and anticancer therapies. Their unique chemical structures, arising from the inclusion of the trifluoromethyl group, confer distinct biological activities, primarily through the inhibition of key metabolic enzymes and disruption of nucleic acid synthesis. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing a framework for future investigation into these intriguing molecules. Further research is warranted to fully elucidate their mechanisms of action, expand the quantitative dataset of their biological activities, and develop detailed, optimized synthesis and experimental protocols.

References

The Double-Edged Sword: Unveiling the Biological Activity of Trifluoromethylated Nucleosides

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF3) groups into nucleoside scaffolds has emerged as a powerful strategy in medicinal chemistry, yielding compounds with potent antiviral and anticancer activities. The unique physicochemical properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—profoundly influence the biological activity of the parent nucleoside, often leading to enhanced efficacy and novel mechanisms of action. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated nucleosides, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their potential as drug candidates.

Introduction: The Power of Trifluoromethylation

The introduction of a trifluoromethyl group can dramatically alter the electronic properties and metabolic stability of a nucleoside analogue.[1][2] This modification can block enzymatic degradation, enhance binding affinity to target enzymes, and provide a valuable probe for studying biological systems.[3] The increased lipophilicity imparted by the CF3 group can also improve cellular uptake and bioavailability.[1] These advantageous properties have led to the development of clinically successful drugs and a plethora of promising candidates in preclinical and clinical development.[4]

Anticancer Activity: Disrupting DNA Synthesis and Beyond

Trifluoromethylated nucleosides have demonstrated significant potential in oncology, primarily through their ability to interfere with DNA synthesis and repair.

Trifluridine (B1683248) (TFT): A Clinically Validated Anticancer Agent

Trifluridine (5-trifluoromethyl-2'-deoxyuridine) is a cornerstone of this class of compounds and a component of the oral anticancer drug LONSURF® (TAS-102), which also contains tipiracil (B1663634) hydrochloride, a thymidine (B127349) phosphorylase inhibitor.[5]

Mechanism of Action: The primary anticancer mechanism of trifluridine involves its incorporation into DNA.[5][6] Following cellular uptake, trifluridine is phosphorylated by thymidine kinase to its monophosphate form (F3TMP).[7] F3TMP can then be further phosphorylated to the triphosphate form (F3TTP), which is subsequently incorporated into the DNA strand in place of thymidine triphosphate (TTP).[5][7] This incorporation leads to DNA dysfunction, including DNA strand breaks, and ultimately triggers cell death.[5][7]

Additionally, F3TMP is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of thymidine monophosphate (dTMP).[6][7] Inhibition of TS leads to a depletion of the cellular dTMP pool, further disrupting DNA synthesis and repair.

The co-administration of tipiracil with trifluridine is crucial for its oral bioavailability. Tipiracil inhibits thymidine phosphorylase, the enzyme responsible for the rapid degradation of trifluridine in the gut and liver, thereby maintaining effective plasma concentrations of the active drug.[5][8]

Caption: Anticancer mechanism of Trifluridine (TFT) and Tipiracil.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected trifluoromethylated nucleosides against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Trifluridine | Various | Colorectal Cancer | Varies | [6] |

| 3'-(Trifluoromethyl)-2',3'-dideoxyadenosine | HepG2 | Liver Cancer | >100 | [9] |

| 3'-(Trifluoromethyl)-2',3'-dideoxycytidine | CEM | Leukemia | >100 | [9] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | Breast Cancer | 2.63 | [10] |

Antiviral Activity: A Broad Spectrum of Inhibition

Trifluoromethylated nucleosides have also demonstrated potent activity against a range of DNA and RNA viruses. Their mechanism of action often involves the inhibition of viral polymerases or incorporation into the viral genome, leading to chain termination or dysfunctional viral progeny.

Trifluridine: An Antiherpetic Agent

Trifluridine was first approved as a topical treatment for herpes simplex virus (HSV) keratitis.[11]

Mechanism of Action: Similar to its anticancer activity, trifluridine's antiviral effect stems from its incorporation into viral DNA.[12] Viral thymidine kinase preferentially phosphorylates trifluridine to its monophosphate form.[13] Subsequent phosphorylation to the triphosphate allows it to be incorporated into the elongating viral DNA chain by viral DNA polymerase.[13] The presence of the trifluoromethyl group on the uracil (B121893) base disrupts the normal base pairing, leading to the production of faulty viral proteins and inhibition of viral replication.[12]

Caption: Antiviral mechanism of Trifluridine (TFT) against HSV.

Other Trifluoromethylated Nucleosides with Antiviral Potential

A variety of other trifluoromethylated nucleosides have been synthesized and evaluated for their antiviral activities.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected trifluoromethylated nucleosides.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Trifluridine | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.1 | [14] |

| 2-Nitrophenylhydrazonopyrazolone derivative 5 | MERS-CoV | - | 4.6 | [7] |

| Nucleoside analog 8 | Dengue virus 2 (DENV-2) | - | 10 | [7] |

| Acyclic Adenine Analog 32 | HIV | PBM, CEM | 31 | [9] |

| Acyclic Adenine Analog 30 | HIV | PBM, CEM | 44 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of trifluoromethylated nucleosides.

Synthesis of Trifluridine

The following is a representative protocol for the synthesis of trifluridine.

Materials:

-

Sodium trifluoromethanesulfinate (CF3SO2Na)

-

tert-Butyl hydroperoxide (t-BuOOH)

-

Water

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2'-deoxyuridine and sodium trifluoromethanesulfinate in purified water in a reaction vessel.[15]

-

Cool the stirred mixture to approximately -3°C under a nitrogen atmosphere.[15]

-

Slowly add tert-butyl hydroperoxide dropwise to the reaction mixture, ensuring the temperature remains below 5°C.[15]

-

After the addition is complete, warm the reaction mixture to 60°C and stir for 2 hours.[15]

-

Cool the reaction to room temperature.[15]

-

Extract the aqueous solution with ethyl acetate multiple times.[15]

-

Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.[15]

-

The crude trifluridine can be further purified by recrystallization from hot water.[5]

Caption: General workflow for the synthesis of Trifluridine.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16][17]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated nucleoside compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[12]

-

Prepare serial dilutions of the trifluoromethylated nucleoside in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.[12]

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[16]

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[16]

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[11][19]

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Trifluoromethylated nucleoside compound

-

Culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 4% formaldehyde)

-

6-well or 12-well plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.[19]

-

Prepare serial dilutions of the antiviral compound in culture medium.

-

Pre-incubate the virus with the different concentrations of the compound for a set period (e.g., 1 hour).

-

Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).[19]

-

After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the compound.[19]

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[1]

-

Fix the cells with the fixing solution and then stain with the staining solution to visualize the plaques.[19]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value (the concentration that reduces the number of plaques by 50%).[19]

Caption: Workflow for the in vitro plaque reduction assay.

Conclusion and Future Directions

Trifluoromethylated nucleosides represent a highly valuable class of therapeutic agents with proven clinical success in both oncology and virology. The introduction of the trifluoromethyl group confers unique properties that enhance their biological activity and pharmacokinetic profiles. The mechanisms of action, primarily involving the disruption of nucleic acid synthesis, are well-characterized for established compounds like trifluridine.

Future research in this area will likely focus on the design and synthesis of novel trifluoromethylated nucleosides with improved selectivity, reduced toxicity, and activity against drug-resistant pathogens and cancers. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds. Furthermore, the exploration of novel delivery systems and combination therapies will be crucial to maximize the therapeutic potential of this important class of molecules. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of trifluoromethylated nucleosides as potent therapeutic agents.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]

- 7. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 18. medic.upm.edu.my [medic.upm.edu.my]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)cytidine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)cytidine is a synthetic pyrimidine (B1678525) nucleoside analogue that has garnered significant interest in medicinal chemistry due to its potential as an antiviral and anticancer agent. The strategic incorporation of a trifluoromethyl group at the 5-position of the cytidine (B196190) scaffold profoundly influences its biological properties, including metabolic stability and target interaction. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and biological evaluation, a compilation of its quantitative biological activity, and an exploration of its mechanism of action and associated signaling pathways.

Discovery and History

The exploration of fluorinated nucleoside analogues as therapeutic agents began in the mid-20th century, driven by the understanding that the introduction of fluorine atoms could dramatically alter the biological properties of molecules. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target enzymes, and modulate cellular uptake.

While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in a singular source, its development can be situated within the broader context of research into trifluoromethylated pyrimidine nucleosides. A notable early publication in this area is the 1966 paper describing the chemical synthesis of 2'-Deoxy-5-(trifluoromethyl)uridine[1]. This work laid the foundation for the synthesis of other nucleosides with the trifluoromethyl group at the 5-position of the pyrimidine ring. The development of this compound and its derivatives likely emerged from the systematic investigation of structure-activity relationships within this class of compounds, aiming to improve efficacy and selectivity against viral and cancerous targets.

Synthesis of this compound

The synthesis of this compound and its deoxyribose analogue, 5-(Trifluoromethyl)-2'-deoxycytidine, can be achieved through several synthetic routes. A common strategy involves the glycosylation of a protected trifluoromethylated cytosine base with a suitable protected ribose or deoxyribose derivative.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-2'-deoxycytidine

This protocol is a generalized representation based on established methods for nucleoside synthesis.

Step 1: Protection of 5-(Trifluoromethyl)cytosine

-

Suspend 5-(Trifluoromethyl)cytosine in a suitable solvent (e.g., anhydrous acetonitrile).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and a catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate).

-

Reflux the mixture under an inert atmosphere (e.g., argon) until the starting material is fully silylated, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the silylated 5-(Trifluoromethyl)cytosine.

Step 2: Glycosylation

-

Dissolve the protected sugar, for example, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, in an anhydrous solvent like dichloromethane.

-

Add the silylated 5-(Trifluoromethyl)cytosine to the solution.

-

Introduce a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Deprotection

-

Dissolve the protected nucleoside in a solution of sodium methoxide (B1231860) in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product, 5-(Trifluoromethyl)-2'-deoxycytidine, by recrystallization or column chromatography.

The molecular formula for 5-(Trifluoromethyl)-2'-deoxycytidine is C10H12F3N3O4, with a molecular weight of 295.22 g/mol [2][3].

Biological Activity and Quantitative Data

This compound and its derivatives have demonstrated significant potential as both antiviral and anticancer agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved therapeutic profiles[4].

Anticancer Activity

The primary proposed mechanism for the anticancer activity of this compound is as an antimetabolite[4]. It mimics natural cytidine but, due to the bulky trifluoromethyl group, can disrupt DNA synthesis in rapidly dividing cancer cells[4].

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (a related derivative) | Melanoma (C32) | IC50 | 24.4 µM | [6] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (a related derivative) | Melanoma (A375) | IC50 | 25.4 µM | [6] |

| 5-Trifluoromethylpyrimidine derivative 9u | Lung Cancer (A549) | IC50 | 0.35 µM | [7] |

| 5-Trifluoromethylpyrimidine derivative 9u | Breast Cancer (MCF-7) | IC50 | 3.24 µM | [7] |

| 5-Trifluoromethylpyrimidine derivative 9u | Prostate Cancer (PC-3) | IC50 | 5.12 µM | [7] |

Antiviral Activity

The antiviral activity of this compound is believed to stem from its ability to be incorporated into viral RNA and DNA, leading to chain termination or increased mutation rates. Its triphosphate form can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRP)[8].

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| 5-Nitrocytidine (a related 5-substituted cytidine analogue) | Poliovirus RNA-dependent RNA polymerase | Kd | 1.1 ± 0.1 µM | [8] |

Mechanism of Action and Signaling Pathways

The biological effects of this compound are exerted after its conversion to the corresponding monophosphate, diphosphate, and triphosphate forms within the cell.

Cellular Uptake and Metabolism

This compound is expected to enter cells via nucleoside transporters. Once inside, it is phosphorylated by cellular kinases to its active triphosphate form. This metabolic activation is a critical step for its therapeutic action.

Figure 1: Metabolic activation pathway of this compound.

Inhibition of Nucleic Acid Synthesis

The triphosphate metabolite of this compound can be recognized by cellular and viral polymerases as a substrate for incorporation into growing DNA and RNA chains. The presence of the bulky and electron-withdrawing trifluoromethyl group can lead to:

-

Chain Termination: The altered sugar pucker or steric hindrance caused by the trifluoromethyl group may prevent the addition of the next nucleotide, thus halting nucleic acid elongation.

-

Inhibition of Polymerases: The triphosphate form can act as a competitive inhibitor of DNA and RNA polymerases, competing with the natural substrate, cytidine triphosphate (CTP).

-

Disruption of RNA function: Incorporation into RNA may interfere with RNA processing, stability, and its role in protein synthesis[9].

Figure 2: Mechanism of inhibition of nucleic acid synthesis.

Modulation of Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the mechanisms of other nucleoside analogues, it is plausible that its cytotoxic and antiviral effects trigger cellular stress responses and apoptosis pathways. For instance, the inhibition of DNA replication and the accumulation of damaged DNA can activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.

Future Directions

This compound remains a promising scaffold for the development of novel therapeutics. Future research should focus on:

-

Elucidating the precise historical development: A definitive account of its first synthesis and initial biological evaluation would be valuable for the scientific community.

-

Expanding the quantitative biological data: Systematic screening against a wider range of cancer cell lines and viruses is needed to fully characterize its therapeutic potential.

-

Detailed mechanistic studies: Further investigation into the specific cellular and viral polymerases it inhibits and the downstream signaling pathways it modulates will be crucial for rational drug design.

-

Prodrug strategies: The development of prodrugs of this compound could enhance its oral bioavailability and targeted delivery to tumor tissues or virus-infected cells.

By continuing to explore the unique properties conferred by the trifluoromethyl group, researchers can further optimize this class of nucleoside analogues to create more effective and selective treatments for cancer and viral infections.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(TRIFLUOROMETHYL)-2'-DEOXYCYTIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 5-(Trifluoromethyl)cytidine: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Cellular Metabolic Fate of 5-(Trifluoromethyl)cytidine

This technical guide provides a comprehensive overview of the anticipated metabolic fate of this compound (TFMC) within a cellular environment. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge from analogous fluorinated pyrimidine (B1678525) nucleosides to project the uptake, activation, and catabolism of TFMC. This guide also presents detailed experimental protocols and data presentation frameworks to facilitate further investigation into this compound.

Introduction

This compound is a synthetic nucleoside analog with potential applications in antiviral and anticancer therapies. The introduction of the trifluoromethyl group at the 5th position of the pyrimidine ring is a key structural modification intended to enhance its metabolic stability and therapeutic efficacy. Understanding the metabolic pathway of TFMC is crucial for predicting its mechanism of action, potential toxicities, and for the rational design of therapeutic strategies. This guide outlines the probable metabolic journey of TFMC, drawing parallels from well-studied analogs such as 5-fluorocytidine (B16351) and 5-(Trifluoromethyl)-2'-deoxycytidine.

Proposed Metabolic Pathway of this compound

The metabolic fate of TFMC is hypothesized to follow a pathway common to many cytidine (B196190) analogs, involving cellular uptake, enzymatic activation through phosphorylation, potential incorporation into nucleic acids, and catabolic degradation.

Cellular Uptake

It is anticipated that TFMC enters the cell via nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1). The efficiency of this uptake will be a critical determinant of the intracellular concentration of TFMC and its subsequent metabolites.

Anabolic Activation: Phosphorylation

Once inside the cell, TFMC is expected to be sequentially phosphorylated to its monophosphate (TFMC-MP), diphosphate (B83284) (TFMC-DP), and triphosphate (TFMC-TP) forms. This activation cascade is catalyzed by a series of cellular kinases.

-

Monophosphorylation: Uridine-cytidine kinase 2 (UCK2) is the likely enzyme responsible for the initial and rate-limiting phosphorylation of TFMC to TFMC-MP.[1][2] UCK2 is often overexpressed in tumor cells, which could provide a basis for selective activation of TFMC in cancer tissues.[1]

-

Diphosphorylation: UMP-CMP kinase (CMPK) will likely catalyze the conversion of TFMC-MP to TFMC-DP.

-

Triphosphorylation: Nucleoside diphosphate kinases (NDPKs) are expected to complete the activation by converting TFMC-DP to the active triphosphate form, TFMC-TP.

Incorporation into Nucleic Acids

The resulting TFMC-TP may act as a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA. This incorporation could disrupt RNA function and processing, contributing to the cytotoxic effects of the compound. Studies on similar analogs suggest that such incorporation is a key mechanism of action.[3][4]

Catabolism: Deamination

A competing metabolic pathway for TFMC is deamination by cytidine deaminase (CDA). This enzyme would convert TFMC to 5-(Trifluoromethyl)uridine (TFMU), which may have its own distinct metabolic fate and biological activity. The relative rates of phosphorylation by UCK2 and deamination by CDA will significantly influence the overall metabolic profile and efficacy of TFMC.

Quantitative Data Summary

While specific quantitative data for TFMC is not yet available, the following tables provide a framework for the types of data that are crucial for a comprehensive understanding of its metabolic fate. The values for related compounds are included for context where available.

Table 1: Anticipated Enzyme Kinetics for TFMC Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (relative to Cytidine) | Reference Compound | Reference Km (µM) |

| Uridine-Cytidine Kinase 2 (UCK2) | TFMC | Data not available | Data not available | Cytidine | 15-30 |

| Cytidine Deaminase (CDA) | TFMC | Data not available | Data not available | Cytidine | 100-200 |

Table 2: Expected Intracellular Concentrations of TFMC and its Metabolites

| Metabolite | Expected Concentration Range (µM) | Cell Line/Condition |

| TFMC | Data not available | Data not available |

| TFMC-MP | Data not available | Data not available |

| TFMC-DP | Data not available | Data not available |

| TFMC-TP | Data not available | Data not available |

Table 3: Potential Incorporation of TFMC into Cellular RNA

| Cell Line | Treatment Concentration (µM) | % Incorporation of TFMC into RNA |

| Data not available | Data not available | Data not available |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to elucidate the metabolic fate of TFMC.

Cellular Uptake Assay

This protocol describes a method to determine the kinetics of TFMC uptake into cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Radiolabeled ([³H] or [¹⁴C]) TFMC or a fluorescently tagged version

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Ice-cold stop buffer (e.g., phosphate-buffered saline)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells under standard cell culture conditions.

-

On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed transport buffer.

-

Add the transport buffer containing the desired concentration of labeled TFMC to each well to initiate the uptake.

-

Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).

-

To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop buffer.

-

Lyse the cells in each well with a suitable lysis buffer.

-

Transfer the lysate to a scintillation vial (for radiolabeled TFMC) or a microplate (for fluorescent TFMC).

-

Quantify the amount of intracellular TFMC using a scintillation counter or a fluorescence plate reader.

-

Determine the protein concentration of each lysate to normalize the uptake data.

-

Plot the normalized uptake (e.g., pmol/mg protein) against time to determine the initial rate of uptake.

Uridine-Cytidine Kinase (UCK2) Activity Assay

This assay measures the ability of UCK2 to phosphorylate TFMC.

Materials:

-

Recombinant human UCK2 enzyme

-

TFMC

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, a range of TFMC concentrations, and a fixed concentration of ATP.

-

Initiate the reaction by adding recombinant UCK2.

-

Incubate the reaction at 37°C for a set period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Quantification of Intracellular TFMC Metabolites by LC-MS/MS

This protocol outlines the extraction and analysis of TFMC and its phosphorylated metabolites from cell culture.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(Trifluoromethyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for 5-(Trifluoromethyl)cytidine are limited. This guide synthesizes available information for structurally related compounds to provide insights into its expected properties and outlines established methodologies for its characterization.

Executive Summary

This compound is a modified nucleoside of interest in pharmaceutical research. Understanding its solubility and stability is paramount for its development as a potential therapeutic agent. This document provides a comprehensive overview of the anticipated physicochemical properties of this compound, drawing parallels from closely related analogs. It details generalized yet robust experimental protocols for determining its solubility and stability profiles and presents a logical framework for its anticipated degradation pathway.

Physicochemical Properties

2.1 Solubility Profile

No specific quantitative solubility data for this compound has been identified in peer-reviewed literature or publicly accessible databases. However, based on the properties of cytidine (B196190) and the influence of the trifluoromethyl group, a qualitative assessment can be made.

-

Aqueous Solubility: Cytidine is water-soluble. The presence of the highly electronegative trifluoromethyl group is expected to decrease aqueous solubility due to its hydrophobic nature.

-

Organic Solvents: It is anticipated that this compound will exhibit solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Lower than Cytidine | The hydrophobic trifluoromethyl group reduces polarity. |

| PBS (pH 7.4) | Lower than Cytidine | Similar to water, with potential minor salt effects. |

| DMSO | Soluble | A common solvent for nucleoside analogs. |

| DMF | Soluble | A common solvent for polar organic compounds. |

| Ethanol | Sparingly Soluble | Lower polarity compared to water. |

2.2 Stability Profile

The stability of this compound is expected to be influenced by pH and temperature. The electron-withdrawing nature of the trifluoromethyl group at the 5-position of the pyrimidine (B1678525) ring likely influences the stability of the glycosidic bond and the susceptibility of the molecule to hydrolysis.

A study on the closely related compound, 5-trifluoromethyl-2'-deoxyuridine , reveals that it undergoes base-catalyzed hydrolysis. This process is pH-dependent and follows first-order kinetics. The primary degradation product is 5-Carboxy-2'-deoxyuridine.[1][2] Given the structural similarity, a comparable degradation pathway is plausible for this compound.

Table 2: Hydrolysis Data for the Analog 5-Trifluoromethyl-2'-deoxyuridine at 37°C[1][2]

| pH | Rate Constant (s⁻¹) | Half-life (hours) |

| 7.0 | 4.19 x 10⁻⁵ | 45.7 |

| 7.5 | 9.30 x 10⁻⁵ | 20.6 |

| 8.0 | 1.61 x 10⁻⁴ | 11.9 |

This data suggests that the stability of compounds with a 5-trifluoromethyl pyrimidine ring decreases as the pH becomes more alkaline.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound.

3.1 Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

3.1.1 Materials

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Analytical balance

3.1.2 Procedure

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

3.2 Protocol for Stability-Indicating HPLC Method

This protocol outlines the development and validation of an HPLC method to quantify the degradation of this compound under various stress conditions.

3.2.1 Materials

-

This compound

-

HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

-

Buffers of various pH values

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

-

Oxidizing agent (e.g., H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Temperature-controlled chambers and photostability chamber

3.2.2 Method Development

-

Column and Mobile Phase Selection: Start with a standard C18 column. Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol in water or buffer) to achieve good separation between the parent compound and potential degradation products.

-

Wavelength Selection: Use a PDA detector to determine the optimal wavelength for detection of this compound and its degradation products.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of the compound in an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of the compound in a basic solution (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and the solid compound to UV and visible light in a photostability chamber.

-

-

Method Optimization: Analyze the stressed samples. Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of all degradation peaks from the parent peak.

3.2.3 Method Validation (as per ICH guidelines)

-

Specificity: Ensure the method can distinguish the analyte from degradation products and any matrix components.

-

Linearity: Establish a linear relationship between the detector response and the concentration of the analyte.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

4.1 Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

4.2 Experimental Workflow for Stability-Indicating HPLC Method

Caption: Workflow for Stability-Indicating HPLC Method Development.

4.3 Proposed Degradation Pathway

Caption: Proposed Hydrolytic Degradation Pathway.

Conclusion

While direct experimental data on the solubility and stability of this compound is sparse, a reasoned analysis based on its chemical structure and data from analogous compounds provides a valuable starting point for researchers. The trifluoromethyl group is expected to decrease aqueous solubility and influence its stability, particularly in alkaline conditions. The provided experimental protocols offer a robust framework for the systematic characterization of this compound, which is essential for its progression in the drug development pipeline.

References

Potential Research Applications of 5-(Trifluoromethyl)cytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)cytidine is a synthetic nucleoside analog with significant potential in medicinal chemistry, particularly in the development of novel anticancer and antiviral therapeutics. The incorporation of a trifluoromethyl group at the 5-position of the cytidine (B196190) ring profoundly influences its metabolic stability and biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's research applications, mechanism of action, and metabolic profile. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. Chemical modification of the nucleobase or the sugar moiety can lead to compounds with enhanced therapeutic indices. The trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design, known for its ability to enhance metabolic stability, binding affinity, and cellular uptake of parent molecules.[1][2] In the context of cytidine analogs, the 5-position of the pyrimidine (B1678525) ring is a common site for modification. This compound emerges as a promising candidate for therapeutic development due to the unique properties conferred by the CF₃ group.

Core Research Applications

The primary research applications of this compound and its derivatives lie in two main therapeutic areas: oncology and virology.

Anticancer Activity

The anticancer potential of this compound is primarily linked to its role as a prodrug that can be converted into therapeutically active metabolites. A key strategy involves exploiting the elevated levels of cytidine deaminase (CDA) often found in tumor cells.

Mechanism of Action:

This compound, particularly its deoxyribose form (5-Trifluoromethyl-2'-deoxycytidine), is envisioned to act as a prodrug of 5-Trifluoromethyl-2'-deoxyuridine (TFdU), a potent inhibitor of thymidylate synthase. This conversion is catalyzed by cytidine deaminase. The co-administration of a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), can prevent systemic deamination, thereby increasing the bioavailability of the parent compound and allowing for selective conversion to the active form at the tumor site where CDA levels are high.[3][4]

Quantitative Data: Anticancer Activity of 5-Fluoro-2'-deoxycytidine (FCdR)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Cancer | 0.025 - 0.05 | [5] |

| HEPG2 | Liver Cancer | ~0.5 | [5] |

| U2OS | Osteosarcoma | >1 | [5] |

| KYSE150 | Esophageal Squamous Carcinoma | ~0.2 | [5] |

Antiviral Activity

The trifluoromethyl group can enhance the antiviral properties of nucleoside analogs. While specific data for this compound is limited, research on other 5-substituted cytidine analogs demonstrates their potential as inhibitors of viral replication. For instance, 5-nitrocytidine, a related compound, exhibits potent antiviral activity against poliovirus (PV) and coxsackievirus B3 (CVB3) by inhibiting the viral RNA-dependent RNA polymerase (RdRP) after intracellular phosphorylation.[3][4] It is plausible that this compound could act through a similar mechanism.

Quantitative Data: Antiviral Activity of a Related Compound (5-Nitrocytidine Triphosphate)

| Target | Virus | Kd (µM) | Citation |

| RNA-dependent RNA polymerase (RdRP) | Poliovirus (PV) | 1.1 ± 0.1 | [4] |

Metabolism and Pharmacokinetics

The trifluoromethyl group is known to block metabolic pathways, particularly oxidative metabolism, leading to a longer drug half-life and improved pharmacokinetic profile.[5][6]

The metabolism of 5-substituted deoxycytidine analogs like 5-Fluoro-2'-deoxycytidine (FCdR) is heavily influenced by cytidine deaminase (CDA). Co-administration with the CDA inhibitor tetrahydrouridine (THU) significantly increases the plasma concentration and bioavailability of FCdR.[7][8]

Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (FCdR) with Tetrahydrouridine (THU) in Cynomolgus Monkeys

| Parameter | Value | Citation |

| Half-life (t½) of FCdR (IV) | 22 - 56 min | [8] |

| Clearance of FCdR (IV) | ~15 mL/min/kg | [8] |

| Oral Bioavailability of FCdR with THU | 9 - 25% | [8] |

| Oral Bioavailability of THU | < 5% | [8] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general approach can be inferred from the synthesis of related fluorinated nucleosides. A plausible synthetic route would involve the glycosylation of a silylated 5-(trifluoromethyl)cytosine with a protected ribose or deoxyribose derivative, followed by deprotection.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the cytotoxicity of nucleoside analogs.[6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.